Diethyl 2,5-difluorobenzylphosphonate
Overview
Description
Diethyl 2,5-difluorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H15F2O3P It is characterized by the presence of two fluorine atoms on the benzyl ring and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2,5-difluorobenzylphosphonate typically involves the reaction of 2,5-difluorobenzyl chloride with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester. The general reaction scheme is as follows:
2,5-difluorobenzyl chloride+diethyl phosphiteBaseDiethyl 2,5-difluorobenzylphosphonate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2,5-difluorobenzylphosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The benzyl group can be reduced to form the corresponding alkylphosphonate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzylphosphonates.
Oxidation: Formation of phosphonic acids.
Reduction: Formation of alkylphosphonates.
Scientific Research Applications
Diethyl 2,5-difluorobenzylphosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with enzymes and proteins.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting enzyme inhibition.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of Diethyl 2,5-difluorobenzylphosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the natural substrate of enzymes, leading to competitive inhibition. This interaction can disrupt normal enzymatic activity, making it a valuable tool in studying enzyme function and inhibition.
Comparison with Similar Compounds
- Diethyl benzylphosphonate
- Diethyl 2,4-difluorobenzylphosphonate
- Diethyl 3,5-difluorobenzylphosphonate
Comparison: Diethyl 2,5-difluorobenzylphosphonate is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different physicochemical properties and biological activities, making it a distinct compound of interest in various research applications.
Biological Activity
Diethyl 2,5-difluorobenzylphosphonate is a compound of increasing interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
Synthesis of this compound
The synthesis of this compound involves the introduction of difluoromethyl groups into the benzylphosphonate framework. Recent studies have demonstrated effective synthetic routes that enhance yield and purity. For instance, palladium-catalyzed reactions have been utilized to produce various substituted benzylphosphonates with improved metabolic stability and membrane transport properties, which are crucial for biological activity .
Antimicrobial Properties
One of the most notable biological activities of this compound derivatives is their antimicrobial efficacy. Research indicates that these compounds exhibit significant antibacterial activity against various strains of Escherichia coli. The minimal inhibitory concentration (MIC) values suggest that the presence of difluoromethyl groups enhances their cytotoxic effects by disrupting bacterial cell membranes and inducing oxidative stress .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | E. coli K12 |
Diethyl benzylphosphonate | 64 | E. coli K12 |
Control (Ciprofloxacin) | 8 | E. coli K12 |
The mechanism by which this compound exerts its antibacterial effects involves the following processes:
- Membrane Disruption : The compound interacts with bacterial membranes, leading to structural changes and increased permeability.
- Oxidative Stress Induction : It generates reactive oxygen species (ROS), causing oxidative damage to bacterial DNA and proteins.
- DNA Modification : Studies using Fpg protein digestion have shown that treatment with these phosphonates leads to significant oxidative damage in bacterial DNA .
Study on Antimicrobial Efficacy
In a recent study published in Ukrainica Bioorganica Acta, researchers synthesized various diethyl benzylphosphonates and tested their antimicrobial properties against different E. coli strains. The study highlighted that the introduction of difluoromethyl groups significantly improved the antimicrobial activity compared to their non-fluorinated counterparts. The results indicated a direct correlation between the substituent's electronic properties and the compound's efficacy against bacterial strains .
Enzyme Inhibition Studies
Difluoromethylene phosphonates have also been investigated for their role as enzyme inhibitors. They act as bioisosteres of phosphates and have been shown to inhibit key enzymes involved in cellular processes, such as kinases and phosphatases. This inhibition can disrupt critical signaling pathways in bacteria and potentially lead to novel therapeutic applications against resistant strains .
Properties
IUPAC Name |
2-(diethoxyphosphorylmethyl)-1,4-difluorobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCUKRWGXXYSJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=CC(=C1)F)F)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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